

# An In-depth Technical Guide to 4-Ethoxycinnamic Acid: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: **4-Ethoxycinnamic Acid**

Cat. No.: **B1586268**

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This guide provides a comprehensive technical overview of **4-Ethoxycinnamic acid**, a cinnamic acid derivative of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and known biological activities, offering field-proven insights and detailed experimental protocols.

## Introduction and Scientific Context

**4-Ethoxycinnamic acid**, systematically named (E)-3-(4-ethoxyphenyl)prop-2-enoic acid, belongs to the phenylpropanoid class of organic compounds. It is a derivative of cinnamic acid, characterized by an ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) at the para-position of the phenyl ring. This structural feature distinguishes it from its more commonly studied methoxy analog, 4-Methoxycinnamic acid, and influences its physicochemical properties and biological interactions. Cinnamic acid and its derivatives are prevalent in the plant kingdom and are recognized for a wide array of biological activities, making them attractive scaffolds for drug discovery and development. This guide will focus specifically on the ethoxy variant, providing a detailed exploration of its scientific landscape.

## Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are fundamental to its behavior in both chemical and biological systems. These properties dictate its reactivity,

solubility, and ability to interact with biological targets.

## Chemical Structure

The chemical structure of **4-Ethoxycinnamic acid** is depicted below. The molecule consists of a benzene ring substituted with an ethoxy group and an acrylic acid side chain. The double bond in the acrylic acid moiety is predominantly in the trans (E) configuration, which is the more stable isomer.

Caption: Chemical structure of **4-Ethoxycinnamic acid**.

## Physicochemical Data

A summary of the key physicochemical properties of **4-Ethoxycinnamic acid** is presented in the table below. For context, comparative data for the closely related 4-Methoxycinnamic acid are also included.

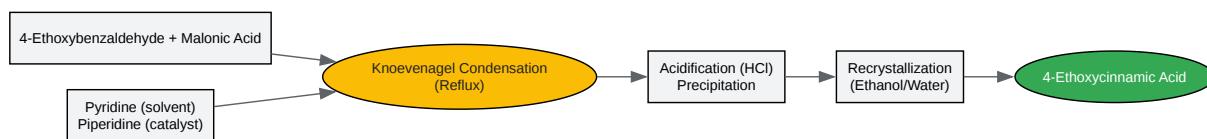
Property	4-Ethoxycinnamic Acid	4-Methoxycinnamic Acid
IUPAC Name	(E)-3-(4-ethoxyphenyl)prop-2-enoic acid	(E)-3-(4-methoxyphenyl)prop-2-enoic acid
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	192.21 g/mol <a href="#">[1]</a>	178.18 g/mol <a href="#">[2]</a>
CAS Number	2373-79-7 <a href="#">[1]</a>	830-09-1
Melting Point	Not available in searched sources	170-173 °C <a href="#">[2]</a>
Solubility	Not available in searched sources	0.712 mg/mL in water at 25 °C <a href="#">[3]</a> ; Soluble in ethanol, ethyl acetate, dimethyl sulfoxide, and methanol <a href="#">[4]</a> <a href="#">[5]</a>
pKa	Not available in searched sources	~4.54

## Synthesis of 4-Ethoxycinnamic Acid

The synthesis of **4-Ethoxycinnamic acid** can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and reliable synthetic routes are the Knoevenagel condensation and the Perkin reaction.

## Synthetic Workflow: Knoevenagel Condensation

The Knoevenagel condensation provides an efficient method for the synthesis of cinnamic acid derivatives. In this reaction, an aromatic aldehyde (4-ethoxybenzaldehyde) is condensed with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.



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Caption: Synthetic workflow for **4-Ethoxycinnamic acid** via Knoevenagel condensation.

## Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a well-established procedure for the synthesis of the analogous 4-Methoxycinnamic acid and is expected to yield the desired product with high purity.[6][7]

### Materials:

- 4-Ethoxybenzaldehyde
- Malonic acid
- Pyridine
- Piperidine

- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Deionized water
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper
- Beakers and graduated cylinders

**Procedure:**

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethoxybenzaldehyde (0.1 mol), malonic acid (0.12 mol), and pyridine (50 mL).
  - Causality: Pyridine serves as both the solvent and a basic catalyst to facilitate the deprotonation of malonic acid. An excess of malonic acid is used to ensure complete consumption of the aldehyde.
- Catalyst Addition: To the stirred mixture, add piperidine (1 mL) as a co-catalyst.
  - Causality: Piperidine is a stronger base than pyridine and more effectively generates the reactive enolate of malonic acid, thereby accelerating the condensation reaction.
- Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker containing a stirred solution of concentrated HCl (100 mL) in ice (200 g).
  - **Causality:** Acidification protonates the carboxylate intermediate, causing the free **4-Ethoxycinnamic acid** to precipitate out of the aqueous solution. The use of an ice bath helps to maximize precipitation and minimize the solubility of the product.
- **Filtration and Washing:** Collect the resulting white precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any residual pyridine hydrochloride and unreacted malonic acid.
- **Purification:** Recrystallize the crude product from an ethanol/water mixture to obtain pure **4-Ethoxycinnamic acid** as a white crystalline solid.
  - **Self-Validation:** The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR). A sharp melting point close to the literature value indicates high purity.

## Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized **4-Ethoxycinnamic acid**. The following spectroscopic techniques are routinely employed.

## Spectroscopic Data

While a complete set of spectroscopic data for **4-Ethoxycinnamic acid** is not readily available in the searched literature, the expected spectral characteristics can be inferred from its structure and comparison with its methoxy analog.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Technique	Expected Data for 4-Ethoxycinnamic Acid	Reference Data for 4-Methoxycinnamic Acid
<sup>1</sup> H NMR	Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons (two doublets), vinylic protons (two doublets with a large coupling constant for trans geometry), and a carboxylic acid proton (broad singlet).	$\delta \sim 3.8$ (s, 3H, $-\text{OCH}_3$ ), $\sim 6.3$ (d, 1H, vinylic), $\sim 6.9$ (d, 2H, aromatic), $\sim 7.5$ (d, 2H, aromatic), $\sim 7.7$ (d, 1H, vinylic), $\sim 12.0$ (br s, 1H, $-\text{COOH}$ )
<sup>13</sup> C NMR	Resonances for the ethoxy carbons, aromatic carbons (including the oxygen-substituted carbon at a downfield shift), vinylic carbons, and the carbonyl carbon of the carboxylic acid.	$\delta \sim 55.3$ ( $-\text{OCH}_3$ ), $\sim 114.4$ , $\sim 116.6$ , $\sim 126.9$ , $\sim 129.9$ , $\sim 143.8$ , $\sim 161.0$ , $\sim 167.9$ (aromatic, vinylic, and carbonyl carbons)
IR (Infrared)	Characteristic absorptions for O-H stretching (broad, $\sim 2500$ - $3300 \text{ cm}^{-1}$ ), C=O stretching ( $\sim 1680$ - $1710 \text{ cm}^{-1}$ ), C=C stretching ( $\sim 1625$ - $1640 \text{ cm}^{-1}$ ), and C-O stretching ( $\sim 1250 \text{ cm}^{-1}$ ).	A published IR spectrum is available.
Mass Spec (MS)	The NIST WebBook provides the electron ionization mass spectrum, which can be used for structural confirmation. <sup>[1]</sup>	Molecular ion peak at $m/z = 178$ , with characteristic fragmentation patterns. <sup>[3]</sup>

## Biological Activities and Potential Applications in Drug Development

While research on **4-Ethoxycinnamic acid** is less extensive than on its methoxy counterpart, the structural similarity suggests a comparable range of biological activities. Cinnamic acid

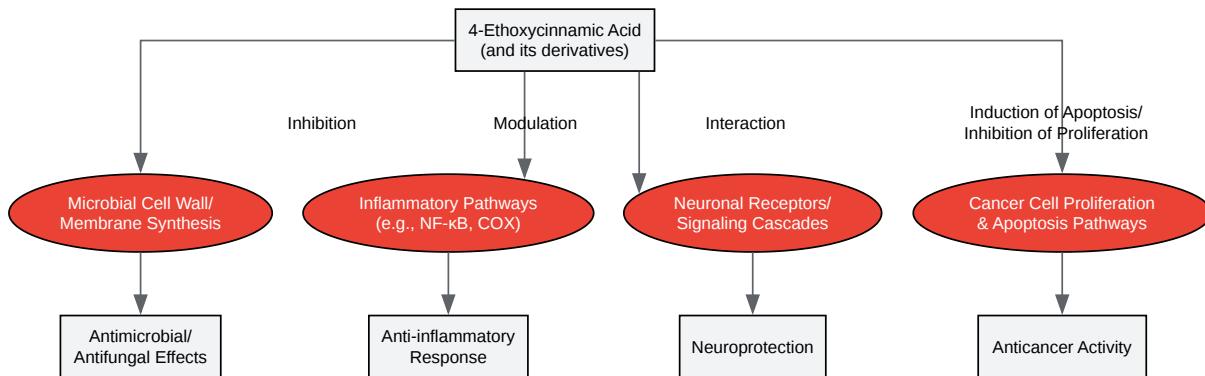
derivatives are known to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

## Known and Potential Biological Activities

- **Antimicrobial and Antifungal Activity:** 4-Methoxycinnamic acid has demonstrated efficacy against various bacteria and fungi, in some cases by disrupting the fungal cell wall and membrane permeability.<sup>[11]</sup> It is plausible that **4-Ethoxycinnamic acid** exhibits similar properties.
- **Anti-inflammatory Effects:** Derivatives of cinnamic acid have been shown to exert anti-inflammatory effects through the modulation of inflammatory pathways, such as inhibiting the production of nitric oxide and pro-inflammatory cytokines.
- **Neuroprotective Properties:** Studies on 4-Methoxycinnamic acid suggest it may protect neuronal cells from glutamate-induced toxicity, indicating potential applications in neurodegenerative diseases.
- **Anticancer Potential:** Certain cinnamic acid derivatives have been investigated for their ability to inhibit the proliferation of cancer cells and induce apoptosis.

## Rationale for Use in Drug Development

The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The ethoxy group, being slightly more lipophilic than a methoxy group, can alter the pharmacokinetic profile of the molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. This makes **4-Ethoxycinnamic acid** an interesting candidate for further investigation and lead optimization in various therapeutic areas.

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Caption: Potential biological targets and therapeutic effects of **4-Ethoxycinnamic acid**.

## Conclusion and Future Directions

**4-Ethoxycinnamic acid** is a promising, yet under-investigated, derivative of cinnamic acid. Its structural similarity to the well-characterized 4-Methoxycinnamic acid suggests a wide range of potential biological activities that are of interest to the drug development community. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its therapeutic potential in various disease models. The protocols and data presented in this guide serve as a solid foundation for researchers and scientists to embark on or advance their investigations into this intriguing molecule.

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